2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one
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Overview
Description
2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one is a synthetic organic compound that belongs to the class of triazolidinones. This compound is characterized by the presence of a triazolidinone ring, which is a five-membered ring containing three nitrogen atoms and one oxygen atom. The compound also features a dichlorophenyl group and an octyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with dimethylamine to yield the final product . The reaction conditions usually require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the binding sites of enzymes involved in metabolic pathways, thereby disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-Dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one include:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
What sets this compound apart from these similar compounds is its unique triazolidinone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
62225-91-6 |
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Molecular Formula |
C18H27Cl2N3O |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5,5-dimethyl-4-octyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C18H27Cl2N3O/c1-4-5-6-7-8-9-12-22-17(24)23(21-18(22,2)3)14-10-11-15(19)16(20)13-14/h10-11,13,21H,4-9,12H2,1-3H3 |
InChI Key |
MCUZIVPYIXKUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)N(NC1(C)C)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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